

Allosteric Inhibition of TEAD by TED-347: A Technical Guide

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Compound of Interest

Compound Name: TED-347

Cat. No.: B15544150

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This technical guide provides an in-depth overview of **TED-347**, a potent and irreversible allosteric inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. By covalently modifying a conserved cysteine residue, **TED-347** disrupts the crucial protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key signaling node in the Hippo pathway. This document details the mechanism of action of **TED-347**, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP-TEAD transcriptional program, is a common feature in various cancers.

TED-347 functions as an allosteric inhibitor of the TEAD-YAP interaction. It specifically and covalently binds to Cys-367 within the central lipid-binding pocket of TEAD4.^{[1][2][3]} This covalent modification induces a conformational change in TEAD, which in turn prevents its

interaction with YAP. By disrupting the formation of the YAP-TEAD transcriptional complex, **TED-347** effectively blocks the downstream signaling cascade that drives oncogenesis.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **TED-347** from various in vitro and cellular assays.

Table 1: Biochemical Activity of **TED-347**

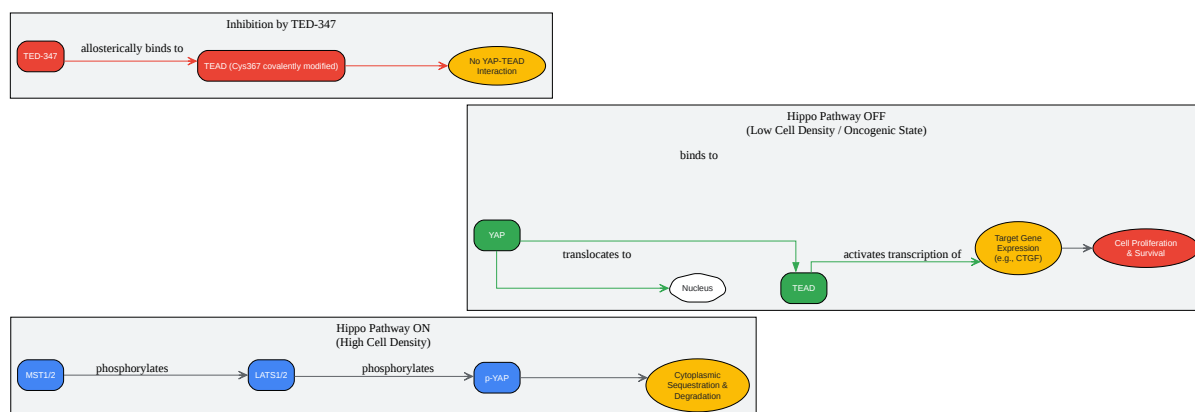
Parameter	Value	Target	Assay Type	Reference
EC50	5.9 μM	TEAD4-YAP1 Interaction	Cell-free	[2] [4]
Ki	10.3 μM	TEAD4	Cell-free	[2] [4]
Maximum Rate of Inactivation (k_inact)	0.038 hours ⁻¹	TEAD4	Cell-free	[2] [3]
Half-life at Infinite Concentration (t _{1/2} [∞])	18.2 hours	TEAD4	Cell-free	[2] [3]

Table 2: Cellular Activity of **TED-347**

Activity	Cell Line	Concentration(s)	Duration	Effect	Reference
Inhibition of Cell Viability	GBM43	0.5 - 100 μ M	48 hours	Dose-dependent inhibition	[2] [4]
Inhibition of YAP-TEAD Co-IP	HEK293T (overexpressing Myc-TEAD4 and FLAG-YAP1)	5 μ M	48 hours	Inhibition of co-immunoprecipitation	[2] [4]
Reduction of Reporter Activity	HEK-293 or GBM43 (transfected with TEAD reporter)	0.5 - 100 μ M	24 hours	Dose-dependent reduction	[1] [2]
Reduction of CTGF Transcript Levels	GBM43	10 μ M	48 hours	Significant reduction	[2] [3]
Inhibition of TEAD4-YAP1 Binding	Not specified	0.1 - 100 μ M	24 - 48 hours	Dose- and time-dependent inhibition	[2] [4]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the Hippo-YAP-TEAD signaling pathway and the mechanism of allosteric inhibition by **TED-347**.

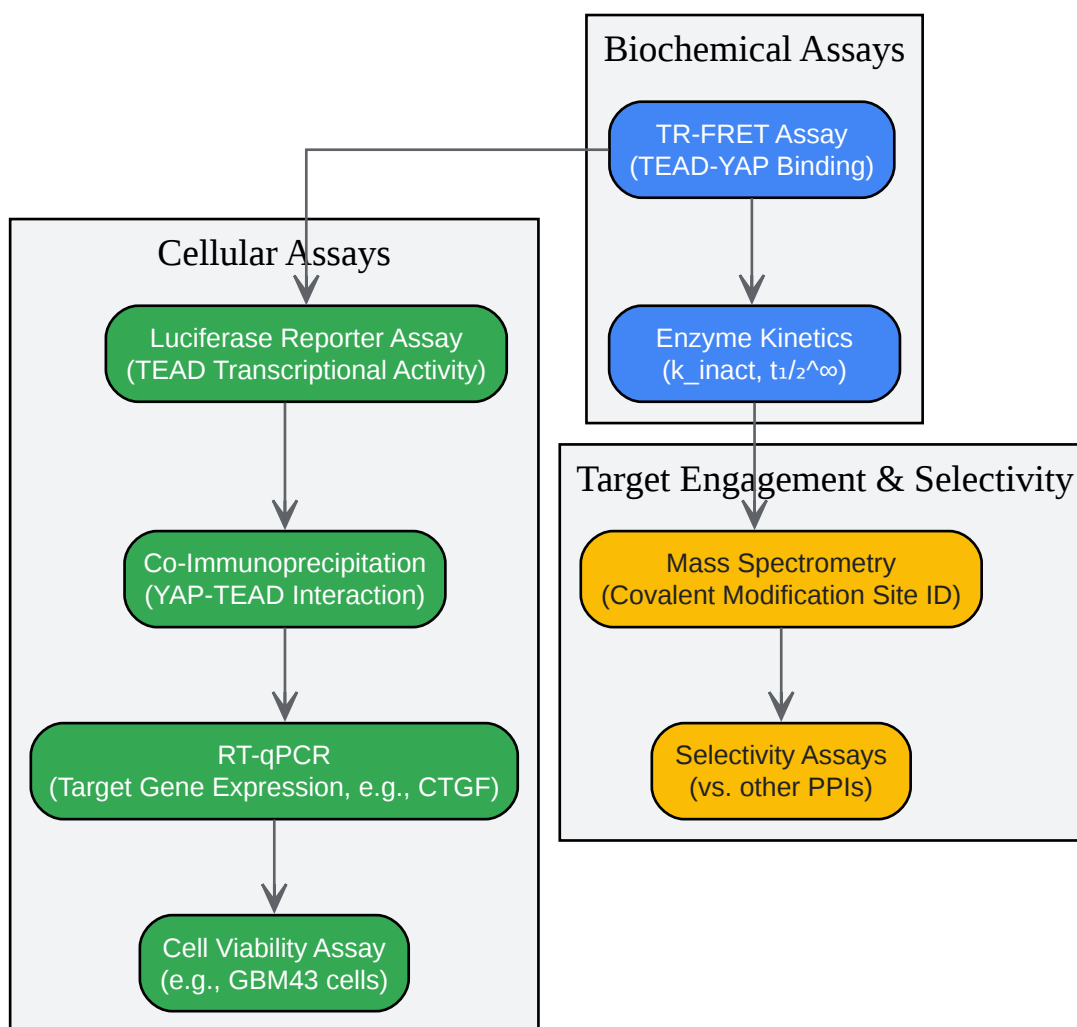


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Caption: The Hippo Signaling Pathway and Allosteric Inhibition by **TED-347**.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a covalent TEAD inhibitor like **TED-347**.



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Caption: Experimental Workflow for Characterizing **TED-347**.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from studies on TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of **TED-347** on the TEAD-YAP protein-protein interaction in a biochemical setting.

Materials:

- Recombinant purified TEAD protein (e.g., GST-tagged TEAD4)
- Recombinant purified YAP protein fragment (e.g., Biotinylated YAP peptide containing the TEAD-binding domain)
- TR-FRET Donor: Terbium (Tb) cryptate-labeled anti-GST antibody
- TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2 or XL665)
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
- **TED-347** stock solution in DMSO
- 384-well low-volume black assay plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **TED-347** in assay buffer.
- In a 384-well plate, add the TEAD protein and the **TED-347** dilutions (or DMSO vehicle control) and incubate for a pre-determined time to allow for covalent modification.
- Add the biotinylated YAP peptide to the wells.
- Add the TR-FRET donor (anti-GST-Tb) and acceptor (Streptavidin-d2) reagents.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the concentration of **TED-347** to determine the EC50 value.

Luciferase Reporter Assay

This cell-based assay measures the ability of **TED-347** to inhibit TEAD-dependent transcriptional activity.

Materials:

- HEK-293 or GBM43 cells[1]
- Luciferase reporter plasmid containing TEAD-responsive elements (e.g., a pGL3.1 vector with the CTGF promoter)[1]
- A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
- Plasmids for overexpression of YAP1 and TEAD4 (optional, to enhance signal)[1]
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium and supplements
- **TED-347** stock solution in DMSO
- 96-well white, clear-bottom tissue culture plates
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Seed HEK-293 or GBM43 cells in a 96-well plate at a density of approximately 2.4×10^4 cells/well.[1]
- After 24 hours, co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (and optionally with YAP1 and TEAD4 expression plasmids) using a suitable transfection reagent according to the manufacturer's protocol.[1]

- After 24-48 hours of transfection, treat the cells with various concentrations of **TED-347** (e.g., 0.5, 1.0, 5.0, 10 μ M) or DMSO vehicle control for an additional 24-48 hours.[\[1\]](#)
- Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
- Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the concentration of **TED-347** to determine the dose-dependent inhibition of TEAD transcriptional activity.

Co-Immunoprecipitation (Co-IP)

This assay is used to demonstrate that **TED-347** disrupts the interaction between TEAD and YAP within a cellular context.

Materials:

- HEK293T cells co-transfected with constructs expressing Myc-tagged TEAD4 and FLAG-tagged YAP1.[\[2\]](#)
- **TED-347** stock solution in DMSO.
- Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
- Anti-FLAG antibody for immunoprecipitation.
- Protein A/G magnetic beads or agarose resin.
- Wash buffer (e.g., lysis buffer with lower detergent concentration).
- Elution buffer (e.g., 2x Laemmli sample buffer).
- Primary antibodies: anti-Myc and anti-FLAG.
- HRP-conjugated secondary antibodies.

- Chemiluminescence substrate.
- Western blotting equipment and reagents.

Procedure:

- Treat the transfected HEK293T cells with **TED-347** (e.g., 5 μ M) or DMSO vehicle control for 48 hours.^[2]
- Harvest and lyse the cells in cold lysis buffer.
- Clarify the cell lysates by centrifugation.
- Incubate a portion of the clarified lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation to form immune complexes.
- Add protein A/G beads/resin to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
- Wash the beads/resin several times with cold wash buffer to remove non-specific binding proteins.
- Elute the immunoprecipitated proteins from the beads/resin by boiling in elution buffer.
- Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform Western blotting using anti-Myc and anti-FLAG antibodies to detect the presence of co-immunoprecipitated Myc-TEAD4 with FLAG-YAP1. A decrease in the Myc-TEAD4 signal in the **TED-347**-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

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